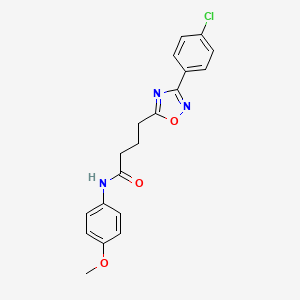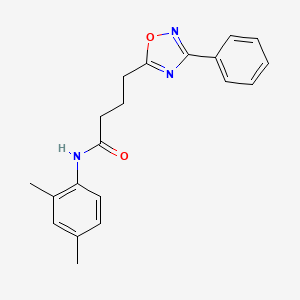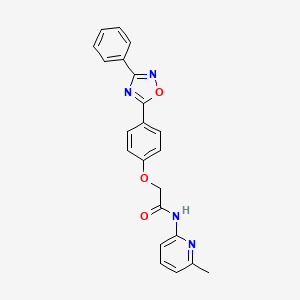
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule that has been developed as a potential anticancer drug. It belongs to the class of compounds known as benzamides, which have been shown to have antitumor activity in preclinical studies. HMN-214 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood, but it is thought to involve the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is frequently dysregulated in cancer cells and plays a key role in cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to inhibit the activity of PI3K and its downstream targets, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and inhibits the migration and invasion of cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been shown to enhance the activity of other anticancer drugs, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it an attractive candidate for further development as an anticancer drug. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is to further investigate its potential as a combination therapy with other anticancer drugs. Another direction is to investigate its potential as a treatment for other types of cancer, such as ovarian and pancreatic cancer. Finally, future research could focus on developing more potent and selective analogs of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps. The first step is the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine, which is then reacted with m-tolyl isocyanate to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits tumor growth and metastasis in animal models of breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-6-10-22(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-13-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMQSZPKNPWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
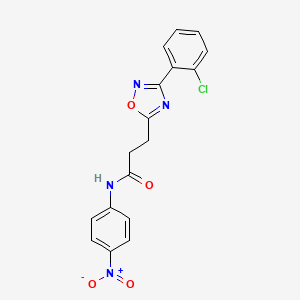

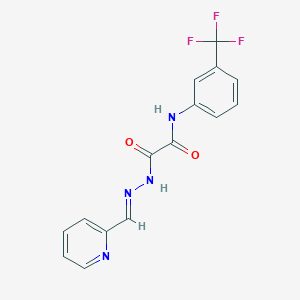
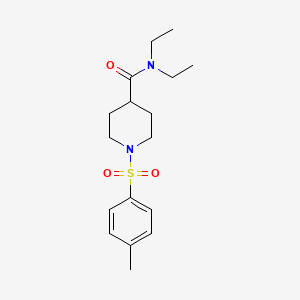

![3-chloro-N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7692160.png)

